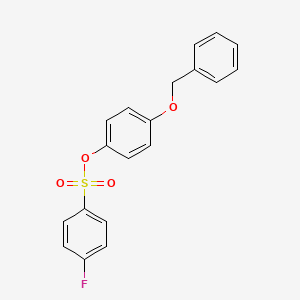

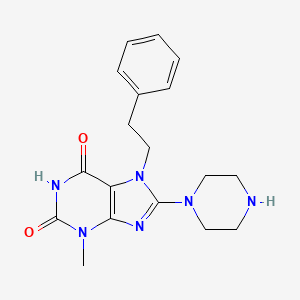

![molecular formula C26H18O4 B2897251 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one CAS No. 332055-33-1](/img/structure/B2897251.png)

3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is a chemical compound with the molecular formula C21H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of benzo[c]chromen-6-one derivatives has been reported in several studies . One approach involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . Another method involves a Cs2CO3-promoted reaction between substituted 2-hydroxychalcones and β-ketoesters .Molecular Structure Analysis

The molecular structure of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” is characterized by a benzo[c]chromen-6-one core with a phenoxyphenyl methoxy group attached .Chemical Reactions Analysis

The chemical reactions involving benzo[c]chromen-6-one derivatives have been studied. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

One of the derivatives isolated from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects, shares structural similarities with 3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one. This compound, characterized by its chromen-4-one system, has been linked to molecules capable of forming inter- and intramolecular hydrogen bonds, indicating potential biological relevance (Benguo Liu et al., 2008).

Synthetic Methodologies and Chemical Properties

Considerable attention has been given to the synthetic protocols of benzo[c]chromen-6-ones due to their pharmacological importance and presence in secondary metabolites. The literature describes various efficient synthetic procedures, such as the Suzuki coupling reactions, which facilitate the synthesis of these compounds (Ofentse Mazimba, 2016). Moreover, photo-reorganization studies of related chromen-4-ones have uncovered pathways to generate angular pentacyclic compounds, revealing insights into their chemical reactivity under specific conditions (Aarti Dalal et al., 2017).

Applications in Material Science

Research has also explored the use of benzo[c]chromen-6-ones in material science, such as the development of environment-sensitive fluorophores. These compounds exhibit unusual fluorescence properties, showing strong fluorescence in protic environments. This characteristic makes them potential candidates for developing new fluorogenic sensors (S. Uchiyama et al., 2006).

Zukünftige Richtungen

The future directions for the research and development of “3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one” and related compounds could involve further exploration of their potential biological activities, such as their role as potential PDE2 inhibitors . Additionally, the development of more efficient and diverse synthetic methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSVJHWIVHFEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Phenoxyphenyl)methoxy]benzo[c]chromen-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2897171.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)

![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)